Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester structure
94242-51-0 structure
Product Name:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
N.o CAS:94242-51-0
MF:C15H12F3NO3
MW:311.25589466095
CID:752356
Update Time:2025-05-05

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
    • 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
    • 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
    • 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Moxifloxacin Impurity 1
    • Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • Inchi: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
    • Chave InChI: FGICMAMEHORFNK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Propriedades Computadas

  • Massa Exacta: 311.07700

Propriedades Experimentais

  • PSA: 48.30000
  • LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preçomais >>

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C988795-10mg
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1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
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AH89693-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
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A2B Chem LLC
AH89693-100mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
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1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
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CM328528-25g
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$6154 2024-07-19
1PlusChem
1P00GXY5-25mg
1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester
94242-51-0 95%
25mg
$179.00 2024-04-19

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 6 h, reflux
Referência
Process for preparation of main ring of quinolone
, China, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
Referência
Process for the preparation of dihydroquinolone carboxylates
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Referência
Preparation of 3-amino-2-(het)aroylacrylic acid derivatives
, Germany, , ,

Método de produção 4

Condições de reacção
1.1 Solvents: Acetic anhydride ;  2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ;  80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  overnight, 50 °C
Referência
Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
, China, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  5 h, 90 °C
Referência
Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs
, China, , ,

Método de produção 6

Condições de reacção
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
Referência
Diethyl Malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Referência
1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials
Domagala, John M.; Heifetz, Carl L.; Hutt, Marland P.; Mich, Thomas F.; Nichols, Jeffry B.; et al, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids
Grohe, Klaus; Heitzer, Helmut, Liebigs Annalen der Chemie, 1987, (1), 29-37

Método de produção 9

Condições de reacção
Referência
Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids
, Federal Republic of Germany, , ,

Método de produção 10

Condições de reacção
Referência
7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids
, Federal Republic of Germany, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ;  2 h, reflux
Referência
Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase.
, United States, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Tributylamine Solvents: Toluene ;  40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ;  1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ;  110 - 115 °C; 110 - 115 °C
Referência
Process for preparation of quinolone main ring compounds
, China, , ,

Método de produção 13

Condições de reacção
Referência
Preparation of pyridinylquinolones as antibacterials
, European Patent Organization, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ;  10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Referência
Diethyl malonate
Romeder, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  80 °C
Referência
2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors
Wang, Shenfeng; Lin, Jianping; He, Peilan; Zuo, Jianping; Long, Yaqiu, Huaxue Xuebao, 2014, 72(8), 906-913

Método de produção 16

Condições de reacção
Referência
Product subclass 3: enol ethers
Milata, V.; Radl, S.; Voltrova, S., Science of Synthesis, 2008, 32, 589-756

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium hydride
Referência
Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity
Ledoussal, Benoit; Bouzard, Daniel; Coroneos, Evangelos, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Método de produção 18

Condições de reacção
Referência
Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents
, European Patent Organization, , ,

Método de produção 19

Condições de reacção
Referência
Quinolinonecarboxylic acid derivatives
, Japan, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Literatura Relacionada

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